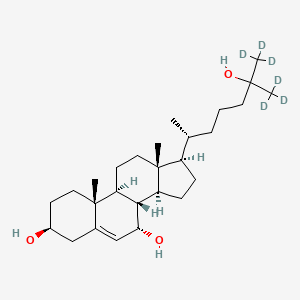
7|A,25-dihydroxycholesterol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7α,25-Dihydroxycholesterol-d6 is a deuterated form of 7α,25-dihydroxycholesterol. This compound is a stable isotope-labeled molecule, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7α,25-Dihydroxycholesterol-d6 is synthesized by the hydroxylation of cholesterol. The process involves the action of enzymes such as cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1). The deuterated form is achieved by incorporating deuterium into the molecule during the synthesis .
Industrial Production Methods
The industrial production of 7α,25-dihydroxycholesterol-d6 involves large-scale synthesis using similar enzymatic processes. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
7α,25-Dihydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 7α,25-dihydroxycholesterol-d6 can lead to the formation of various oxysterols, which are important for studying cholesterol metabolism and related biological processes .
Aplicaciones Científicas De Investigación
7α,25-Dihydroxycholesterol-d6 has a wide range of scientific research applications:
Mecanismo De Acción
7α,25-Dihydroxycholesterol-d6 exerts its effects by serving as an endogenous ligand for G-protein-coupled receptor 183 (GPR183) or Epstein-Barr virus-induced gene 2 (EBI2). This interaction plays a crucial role in the migration of immune cells, particularly type 3 innate lymphoid cells, in the small intestine and colon. The compound’s chemoattractant properties mediate immune cell migration functionality .
Comparación Con Compuestos Similares
Similar Compounds
7α,27-Dihydroxycholesterol-d6: Another deuterated form of dihydroxycholesterol, used for similar research purposes.
25-Hydroxycholesterol-d6: A deuterated form of 25-hydroxycholesterol, used in studying cholesterol metabolism and immune responses.
7β,27-Dihydroxycholesterol-d6: Similar to 7α,25-dihydroxycholesterol-d6 but with different hydroxylation positions, used in various biochemical studies.
Uniqueness
7α,25-Dihydroxycholesterol-d6 is unique due to its specific hydroxylation pattern and its role as a selective agonist for GPR183. This specificity makes it particularly valuable for studying immune cell migration and the effects of cholesterol derivatives on immune responses .
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |
Clave InChI |
BQMSKLCEWBSPPY-WWCTWMKLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)

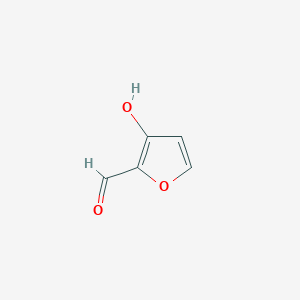
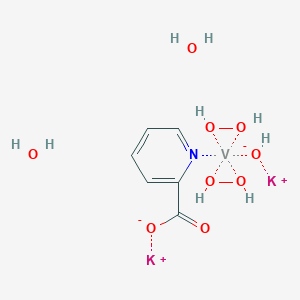
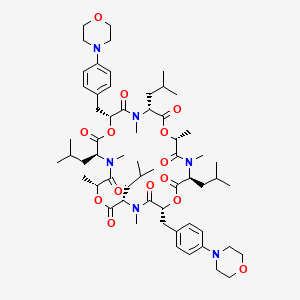
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
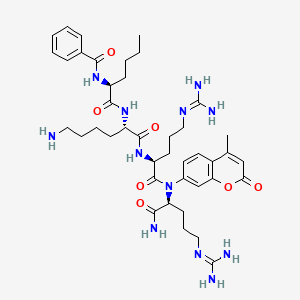
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)

